
Cinpa1
Overview
Description
This compound has garnered significant attention due to its ability to inhibit CAR-mediated transcription with an IC50 of approximately 70 nanomolar . CINPA 1 is primarily used in research to study the function of CAR, a nuclear receptor involved in the regulation of genes related to drug metabolism and clearance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CINPA 1 involves several key steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving aromatic compounds.
Introduction of the Diethylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with diethylaminoacetyl chloride under basic conditions.
Industrial Production Methods: While specific industrial production methods for CINPA 1 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .
Types of Reactions:
Oxidation: CINPA 1 can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: CINPA 1 can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
CINPA1 (CAR Inhibitor Not PXR Activator 1) is a chemical compound that functions as an inhibitor of the constitutive androstane receptor (CAR) . It does not activate the pregnane X receptor (PXR) . St. Jude Children’s Research Hospital researchers discovered this compound through directed screening .
As a Research Tool
This compound can be utilized to counteract the activity of CAR, making it a research tool for studying CAR function . It represents a novel class of chemicals for studying CAR biology without activating PXR . The 54 analogs of this compound are unique tools for characterizing CAR's function, and the SAR (structure activity relationship) information could guide future efforts to develop improved CAR inverse agonists .
Effects of this compound Metabolites
This compound is converted to two main metabolites in human liver microsomes . Metabolite 1 is formed from this compound by CYP3A4, and then metabolite 2 is formed from metabolite 1 by CYP2D6 . Although metabolite 1 weakly inhibits CAR function and disrupts CAR-coactivator interaction, metabolite 2 is inactive . The metabolites of this compound may not interfere with the action of this compound .
Co-Drug with Chemotherapeutics
This compound could be used as a "co-drug" with existing chemotherapeutics to attenuate CAR-mediated drug-drug interactions, toxicity, and drug resistance, and improve therapeutic efficacy and safety .
Attenuation of Drug-Drug Interactions
This compound can attenuate CAR-mediated drug-drug interactions .
Reduction of Hepatotoxicity
Inhibiting CAR might reduce drug-induced hepatotoxicity because CAR is constitutively active in certain cellular contexts .
Resensitization of Cancer Cells
Mechanism of Action
CINPA 1 exerts its effects by binding to the ligand-binding domain of the constitutive androstane receptor. This binding inhibits the interaction between CAR and its coactivators, thereby reducing CAR-mediated transcription. The inhibition of CAR affects the expression of genes involved in drug metabolism, leading to altered drug clearance and resistance .
Comparison with Similar Compounds
CINPA 1 is unique in its high selectivity for the constitutive androstane receptor over other nuclear receptors such as the pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), peroxisome proliferator-activated receptor gamma (PPARγ), and retinoid X receptor (RXR). Similar compounds include:
PK11195: A ligand for the peripheral benzodiazepine receptor.
Rifampicin: An antibiotic that also acts as a pregnane X receptor activator.
Clotrimazole: An antifungal agent that can inhibit CAR but with less selectivity compared to CINPA 1.
Biological Activity
CINPA1, or CAR Inhibitor Not PXR Activator 1, is a novel small molecule identified as a specific inhibitor of the constitutive androstane receptor (CAR). This compound has garnered interest in pharmacology due to its unique ability to inhibit CAR without activating the pregnane X receptor (PXR), a related xenobiotic receptor. The significance of this compound lies in its potential applications in drug metabolism and toxicology, particularly in mitigating adverse drug reactions associated with CAR activation.
This compound binds directly to the ligand-binding domain (LBD) of CAR, stabilizing it in a less active conformation. This interaction alters the recruitment of co-regulators, effectively reducing CAR-mediated gene expression. Studies have demonstrated that this compound inhibits CAR activity with an IC50 of approximately 70 nM, making it a potent inhibitor for experimental use .
Key Findings on Mechanism
- Direct Binding : Evidence shows that this compound interacts with key residues in the CAR-LBD, including N165 and H203, through hydrogen bonding and hydrophobic interactions .
- Effect on Gene Expression : In primary human hepatocytes, this compound significantly reduces CAR-mediated transcription without affecting the protein levels or localization of CAR itself .
In Vitro Studies
This compound has been extensively characterized through various in vitro assays:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a CAR inhibitor. Research has identified metabolites of this compound that facilitate further SAR studies, allowing for refinements in compound design aimed at enhancing specificity and potency against CAR while avoiding PXR activation .
Metabolite Characterization
- Identification of metabolites has provided insights into how modifications affect biological activity.
- Ongoing studies aim to correlate structural features with functional outcomes in both receptor inhibition and metabolic stability.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CINPA1 as a constitutive androstane receptor (CAR) inhibitor?
- Methodological Answer : To determine this compound's mechanism, employ mammalian two-hybrid assays to assess its disruption of CAR-coactivator interactions. Validate via chromatin immunoprecipitation (ChIP) to confirm reduced CAR binding to target gene promoters. Dose-response experiments (e.g., IC50 determination) in HepG2 cells can quantify CAR-mediated transactivation inhibition while excluding cross-reactivity with pregnane X receptor (PXR) .
Q. Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism, and how do they influence its pharmacokinetics?
- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and human liver microsomes (HLMs) to identify primary metabolic pathways. For kinetic analysis, incubate this compound with individual CYPs and quantify metabolites (e.g., Met1, Met2) via LC-MS. Employ selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm enzyme contributions. Calculate and using the Hill equation to model reaction kinetics .
Q. What in vitro models are recommended for initial screening of this compound's inhibitory effects on CAR?
- Methodological Answer : Utilize primary human hepatocytes to study endogenous CAR activity. Measure CAR target gene expression (e.g., CYP2B6) via qPCR after this compound treatment. Pair this with luciferase reporter assays in CAR-transfected HepG2 cells to assess transcriptional suppression. Include PXR activation assays to confirm selectivity .
Advanced Research Questions
Q. How can researchers design experiments to distinguish between the effects of this compound and its metabolites on CAR activation?
- Methodological Answer :
Synthesize metabolites (Met1, Met2) and test their CAR inverse agonism using mammalian two-hybrid systems.
Compare metabolite effects in CAR-LBD binding assays with coactivator peptides.
Conduct time-course studies in HLMs to correlate metabolite formation rates (via CYP3A4/CYP2D6) with CAR inhibition potency.
Reference kinetic parameters (e.g., , ) from recombinant enzyme assays to model in vivo metabolite exposure .
Q. What methodological approaches are recommended to resolve contradictions in this compound's metabolic stability across different experimental models?
- Methodological Answer :
- Variable Analysis : Compare enzyme abundance in HLMs (e.g., CYP3A4 vs. CYP2D6) using meta-analysis data to explain intersample variability .
- Inhibition Studies : Co-incubate this compound with pan-CYP inhibitors (e.g., 1-aminobenzotriazole) to identify non-canonical metabolic pathways.
- Cross-model validation : Replicate findings in hepatocytes from diverse donors or species (e.g., human vs. mouse) to assess species-specific metabolism .
Q. How can structure-activity relationship (SAR) studies be optimized to improve this compound's selectivity for CAR over related nuclear receptors?
- Methodological Answer :
Molecular Docking : Model this compound and analogs into CAR-LBD crystal structures to identify critical hydrogen-bonding residues (e.g., Asn152, His203).
Functional Assays : Test analogs in PXR and glucocorticoid receptor (GR) transactivation assays to exclude off-target effects.
Metabolite Profiling : Prioritize analogs resistant to CYP-mediated deactivation (e.g., blocking N-deethylation sites) to enhance metabolic stability .
Q. Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Modeling : Integrate in vitro metabolite formation rates () with physiologically based pharmacokinetic (PBPK) models to predict in vivo exposure.
- Tissue Distribution Studies : Use radiolabeled this compound to quantify accumulation in CAR-rich tissues (e.g., liver).
- Species Comparison : Evaluate metabolite activity in CAR-humanized mouse models to bridge in vitro-in vivo gaps .
Q. What statistical frameworks are suitable for analyzing dose-dependent CAR inhibition by this compound?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- ANOVA with Post Hoc Tests : Compare metabolite effects across multiple concentrations.
- Hill Coefficient Analysis : Assess cooperativity in CAR-LBD binding to infer allosteric modulation .
Q. Experimental Design and Validation
Q. What controls are essential when validating this compound's CAR-specific effects in cellular assays?
- Methodological Answer :
- Negative Controls : Include CAR-knockout cells or siRNA-mediated CAR silencing.
- Off-Target Controls : Test this compound against PXR, GR, and aryl hydrocarbon receptor (AhR) reporters.
- Metabolite Controls : Co-treat cells with CYP inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Q. How can researchers ensure reproducibility in this compound metabolism studies?
- Methodological Answer :
- Standardized Microsomes : Use HLMs from pooled donors to minimize interindividual variability.
- Reaction Consistency : Pre-incubate NADPH for 5 minutes before adding substrate to stabilize CYP activity.
- Data Transparency : Report enzyme-specific activity (pmol/min/mg protein) and lot numbers for recombinant CYPs .
Properties
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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